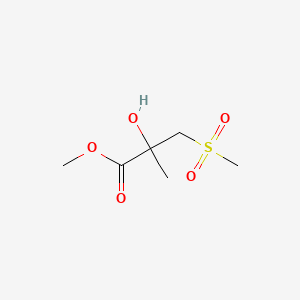

Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate

CAS No.:

Cat. No.: VC18655276

Molecular Formula: C6H12O5S

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O5S |

|---|---|

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | methyl 2-hydroxy-2-methyl-3-methylsulfonylpropanoate |

| Standard InChI | InChI=1S/C6H12O5S/c1-6(8,5(7)11-2)4-12(3,9)10/h8H,4H2,1-3H3 |

| Standard InChI Key | NOHFWGNKYJMBDP-UHFFFAOYSA-N |

| Canonical SMILES | CC(CS(=O)(=O)C)(C(=O)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate is C₆H₁₂O₅S, with a molar mass of 196.22 g/mol. Its structure comprises:

-

A propanoate backbone with a methyl group at the C2 position.

-

A hydroxyl group (-OH) at the C2 carbon, adjacent to the methyl substituent.

-

A methylsulfonyl group (-SO₂CH₃) at the C3 position.

-

A methyl ester at the terminal carboxyl group.

This configuration creates a sterically hindered environment around the hydroxyl and sulfonyl groups, influencing its solubility, stability, and intermolecular interactions.

Key Physicochemical Properties

The methylsulfonyl group’s strong electron-withdrawing nature polarizes adjacent bonds, enhancing the compound’s susceptibility to nucleophilic attack at the C3 position.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate typically involves a multi-step sequence:

-

Sulfonation of Precursor:

-

Esterification:

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability:

-

Continuous-Flow Reactors: Enable precise control over sulfonation and esterification steps, minimizing side reactions.

-

Purification Techniques: Crystallization from ethanol/water mixtures or chromatography on silica gel ensures >98% purity.

-

Yield Optimization: Typical yields range from 70–75% due to steric hindrance during sulfonation .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

-

Oxidation:

The hydroxyl group at C2 can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate), yielding methyl 2-methyl-3-(methylsulfonyl)-3-oxopropanoate. This product serves as a dienophile in Diels-Alder reactions . -

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, though the sulfonyl group remains intact.

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in SN2 reactions. For example:

-

Treatment with sodium azide (NaN₃) in DMF replaces the sulfonyl group with an azide, forming methyl 2-hydroxy-2-methyl-3-azidopropanoate.

-

Subsequent Staudinger reduction converts the azide to an amine, enabling peptide coupling .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s versatility makes it a precursor to:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the hydroxyl group yields COX-2 inhibitors.

-

Antibiotics: Azide derivatives serve as intermediates in β-lactam synthesis.

Specialty Polymers

Incorporation into polyesters enhances thermal stability:

-

Glass Transition Temperature (Tg): 120–130°C for copolymers containing sulfonyl motifs.

Challenges and Future Directions

Synthetic Limitations

-

Steric Hindrance: Bulky substituents at C2 and C3 complicate sulfonation and esterification.

-

Purification: Chromatography is often required to separate diastereomers.

Research Opportunities

-

Biological Screening: Comprehensive assays to validate anti-inflammatory and anticancer potentials.

-

Catalyst Development: Asymmetric synthesis routes to access enantiopure forms for chiral drug synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume